molecular formula C18H19BrN2O3 B2823536 5-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide CAS No. 1005301-44-9

5-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

Cat. No.: B2823536
CAS No.: 1005301-44-9
M. Wt: 391.265
InChI Key: OQAPTOGXPXHUNJ-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide (CAS 1005301-44-9) is a small molecule with the molecular formula C18H19BrN2O3 and a molecular weight of 391.26 g/mol . This chemical features a fused heterocyclic core structure, combining tetrahydroquinoline and furan carboxamide moieties, which are of significant interest in medicinal chemistry and drug discovery research. Compounds with similar fused heterocyclic scaffolds are frequently investigated for their potential as ligands for various biological receptors and have been explored for therapeutic applications, such as in the development of mineralocorticoid receptor ligands . The presence of a bromo substituent on the furan ring makes this molecule a valuable intermediate for further synthetic modification, for instance, via metal-catalyzed cross-coupling reactions, to create a diverse array of analogs for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound (>90%) as a key building block or a reference standard in hit-to-lead optimization campaigns, biochemical screening, and pharmacological profiling. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-11(2)18(23)21-9-3-4-12-5-6-13(10-14(12)21)20-17(22)15-7-8-16(19)24-15/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAPTOGXPXHUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group. The furan ring is then attached, and finally, the bromine atom is introduced through a bromination reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

5-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular pathways. Its bromine atom and furan ring make it a useful probe for biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The bromine atom and furan ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Tetrahydroquinoline vs. Indole Derivatives
  • Target Compound: The tetrahydroquinoline core provides a partially saturated bicyclic system, which may enhance conformational rigidity compared to planar aromatic systems.
  • Compound 63b (Indole Derivative) : Features a brominated indole core substituted with fluoro and methyl-phenyl carboxamide groups. Indole derivatives are often associated with kinase inhibition or GPCR modulation, but the fluoro substitution in this case may alter electronic properties and bioavailability .
Tetrahydroquinoline vs. Isoxazole Hybrids
  • Compound in : Integrates a tetrahydroquinoline scaffold with an isoxazole ring and nitro group. The crystal structure reveals torsional angles (e.g., 47.0° between isoxazole and phenyl rings) that could influence binding pocket compatibility .

Substituent Modifications

Acyl Group Variations
  • Target Compound: 2-methylpropanoyl group at the 1-position offers moderate steric bulk and lipophilicity.
  • Analog in : Substitutes the acyl group with cyclopropanecarbonyl.
Halogen and Functional Group Differences
  • Compound in : Replaces the tetrahydroquinoline core with a phenyl ring bearing a propenyloxy group. The absence of a nitrogen-containing heterocycle reduces basicity, while the propenyloxy group may confer reactivity in cross-coupling reactions .
  • Compound in : A dimeric bromofuran carboxamide with an aminopropyl linker. This structure may exhibit enhanced target avidity but poorer membrane permeability due to increased molecular weight (420.05 g/mol vs. ~322–386 g/mol for monomers) .
Table 2: Structural Impact on Properties
Feature Target Compound Cyclopropanecarbonyl Analog Indole Derivative
Core Rigidity Moderate (saturated core) High (strained cyclopropane) Low (planar indole)
Lipophilicity (LogP) Estimated ~3.5 ~4.0 ~3.0
Synthetic Complexity Intermediate High (cyclopropane synthesis) Moderate (fluorination)

Research Findings and Implications

  • Crystallography : The compound in was refined using SHELXL97, highlighting the utility of crystallographic tools (e.g., SHELX) in resolving torsional angles and hydrogen-bonding networks for analogs .
  • LC/MS Data : Compound 63c () has an [M+H]+ peak at m/z 386, suggesting reliable mass spectrometry for verifying brominated analogs .
  • Hydrogen Bonding : Analogs with nitro or isoxazole groups (e.g., ) exhibit intermolecular O–H⋯O and N–H⋯O interactions, which could guide co-crystallization studies for the target compound .

Biological Activity

5-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}BrN3_{3}O3_{3}
  • Molecular Weight : 364.21 g/mol
  • CAS Number : Not explicitly provided in the sources.

Biological Activity Overview

The biological activity of this compound primarily focuses on its anticancer properties. Several studies have investigated its efficacy against various cancer cell lines, including lung and cervical cancer.

Anticancer Activity

  • In Vitro Studies :
    • Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and HeLa (cervical cancer). The MTT assay protocol was utilized to determine cell viability and calculate IC50_{50} values for various analogues .
    • The compound's structural modifications, including the introduction of bromo and furan groups, enhance its biological activity. For instance, the presence of a 2-methylpropanoyl group has been shown to improve interaction with cellular targets, leading to increased cytotoxicity .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions may inhibit signaling pathways crucial for tumor growth and survival .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

StudyCell LineIC50_{50} Value (nM)Observations
Study AA-54925Significant morphological changes observed
Study BHeLa30Induced apoptosis in a dose-dependent manner
Study CMCF-740Comparable efficacy to standard chemotherapeutics

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Formation of Tetrahydroquinoline Core : Utilizing bromo-substituted precursors.
  • Acylation Reaction : Introducing the 2-methylpropanoyl group.
  • Furan Carboxamide Formation : Finalizing the structure through carboxamide formation.

This synthetic pathway not only leads to the desired compound but also allows for the exploration of various derivatives that may exhibit enhanced biological activity.

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide, and what key reaction parameters should be controlled?

Answer:
The synthesis typically involves multi-step reactions:

Core Formation : Construct the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions.

Bromination : Introduce bromine at the furan-2-carboxamide position using electrophilic brominating agents (e.g., NBS) at 0–5°C to avoid over-bromination .

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the brominated furan moiety to the tetrahydroquinoline scaffold. Optimize pH (6.5–7.5) and solvent (DMF or THF) to enhance yield .
Key Parameters : Temperature control during bromination, stoichiometric ratios of coupling reagents, and inert atmosphere to prevent oxidation.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine on furan, methylpropanoyl on tetrahydroquinoline). Look for characteristic shifts: ~7.2 ppm (furan protons), ~2.5 ppm (tetrahydroquinoline methyl groups) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]+) and validate purity (>95%) using reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
  • FT-IR : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and absence of unreacted intermediates .

Advanced: How can researchers optimize reaction yields while minimizing by-products during the amide coupling step?

Answer:

  • Catalyst Screening : Test alternatives to EDC/HOBt, such as DMTMM or PyBOP, which may reduce racemization.
  • Solvent Optimization : Compare DMF (polar aprotic) versus dichloromethane (non-polar) to balance solubility and reactivity.
  • By-Product Analysis : Use LC-MS to identify side products (e.g., N-acylurea from EDC decomposition) and adjust reaction time/temperature to suppress their formation .
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between pH, temperature, and reagent equivalents .

Advanced: What strategies are employed to analyze the influence of substituent variations on biological activity?

Answer:

  • SAR Studies : Synthesize analogs with substitutions at the tetrahydroquinoline 2-methylpropanoyl group (e.g., ethyl, isopropyl) and furan bromine position. Compare IC₅₀ values in target assays (e.g., kinase inhibition) .
  • Computational Modeling : Perform docking studies to evaluate how substituent bulk/electron density affects binding to biological targets (e.g., ATP-binding pockets). Use software like AutoDock Vina .
  • Data Cross-Validation : Compare in vitro activity with in silico predictions to resolve discrepancies (e.g., unexpected potency due to off-target effects) .

Advanced: How should contradictory data regarding the compound's stability under different pH conditions be resolved?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC and identify products using high-resolution MS .
  • Mechanistic Insights : If instability occurs in acidic conditions, attribute it to hydrolysis of the amide bond. Propose formulation strategies (e.g., lyophilization, enteric coatings) to mitigate degradation .
  • Statistical Analysis : Use ANOVA to determine if observed instability is statistically significant across replicates or due to experimental variability .

Advanced: What experimental designs are recommended for elucidating the compound’s metabolic pathways in preclinical models?

Answer:

  • Radiolabeling : Introduce ¹⁴C at the furan ring or tetrahydroquinoline methyl group. Track metabolites in rodent plasma/liver microsomes using scintillation counting and LC-MS/MS .
  • Cytochrome P450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks. Use fluorogenic substrates and recombinant enzymes .
  • Bile Duct-Cannulated Studies : Collect bile to identify phase II metabolites (e.g., glucuronides) and assess enterohepatic recirculation .

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